3,4,5-tris(trifluoromethyl)-1H-pyrazole
Overview
Description
3,4,5-Tris(trifluoromethyl)-1H-pyrazole is a fluorinated heterocyclic compound characterized by the presence of three trifluoromethyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-tris(trifluoromethyl)-1H-pyrazole typically involves the transformation of a carboxylic group in a pyrazole core into trifluoromethyl groups. One of the key steps in this synthesis is the use of sulfur tetrafluoride to introduce the trifluoromethyl groups . The reaction conditions often require careful control of temperature and the use of specific solvents to ensure the successful formation of the desired product.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthetic protocols developed for laboratory-scale preparation can be adapted for larger-scale production. The use of sulfur tetrafluoride and other reagents in a controlled environment allows for the gram-scale preparation of this compound .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Tris(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Sulfur Tetrafluoride:
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole oxides, while reduction can yield pyrazoline derivatives .
Scientific Research Applications
3,4,5-Tris(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Materials Science: The compound’s unique fluorinated structure makes it useful in the design of advanced materials with specific properties.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 3,4,5-tris(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
3,4-Bis(trifluoromethyl)-1H-pyrazole: Lacks one trifluoromethyl group compared to 3,4,5-tris(trifluoromethyl)-1H-pyrazole.
3,5-Difluoromethyl-1H-pyrazole: Contains two trifluoromethyl groups at different positions on the pyrazole ring.
Uniqueness: this compound is unique due to the presence of three trifluoromethyl groups, which significantly influence its chemical properties and reactivity. This makes it more lipophilic and potentially more biologically active compared to its analogs .
Properties
IUPAC Name |
3,4,5-tris(trifluoromethyl)-1H-pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF9N2/c7-4(8,9)1-2(5(10,11)12)16-17-3(1)6(13,14)15/h(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPCKDUEVYSIIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1C(F)(F)F)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF9N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10531613 | |
Record name | 3,4,5-Tris(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10531613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19968-20-8 | |
Record name | 3,4,5-Tris(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10531613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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